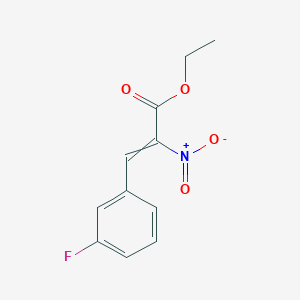
Ethyl 3-(3-fluorophenyl)-2-nitroprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-fluorophenyl)-2-nitroprop-2-enoate is an organic compound that belongs to the class of nitroalkenes This compound is characterized by the presence of a nitro group (-NO2) and a fluorophenyl group attached to a prop-2-enoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-fluorophenyl)-2-nitroprop-2-enoate typically involves the reaction of ethyl acetoacetate with 3-fluorobenzaldehyde in the presence of a base, followed by nitration. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction is carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-fluorophenyl)-2-nitroprop-2-enoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Ethyl 3-(3-fluorophenyl)-2-aminoprop-2-enoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Scientific Research Applications
Ethyl 3-(3-fluorophenyl)-2-nitroprop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-fluorophenyl)-2-nitroprop-2-enoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Ethyl 3-(3-fluorophenyl)-2-nitroprop-2-enoate can be compared with other similar compounds, such as:
Ethyl 3-(4-fluorophenyl)-2-nitroprop-2-enoate: Similar structure but with the fluorine atom at the para position.
Ethyl 3-(3-chlorophenyl)-2-nitroprop-2-enoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 3-(3-bromophenyl)-2-nitroprop-2-enoate: Similar structure but with a bromine atom instead of fluorine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the nature and position of the substituents.
Properties
CAS No. |
61924-51-4 |
|---|---|
Molecular Formula |
C11H10FNO4 |
Molecular Weight |
239.20 g/mol |
IUPAC Name |
ethyl 3-(3-fluorophenyl)-2-nitroprop-2-enoate |
InChI |
InChI=1S/C11H10FNO4/c1-2-17-11(14)10(13(15)16)7-8-4-3-5-9(12)6-8/h3-7H,2H2,1H3 |
InChI Key |
LEDGVISTUMNBDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















